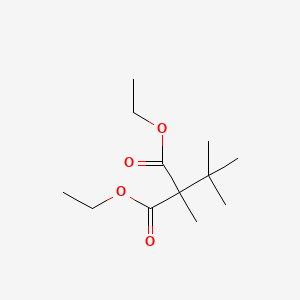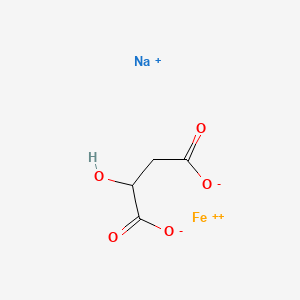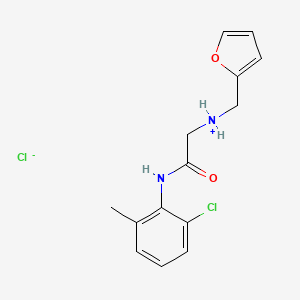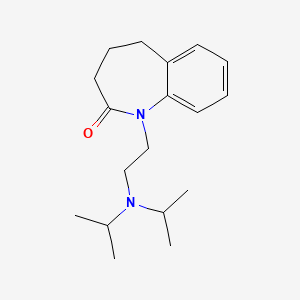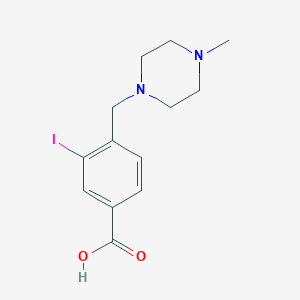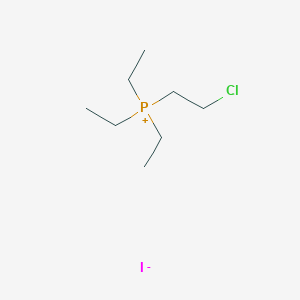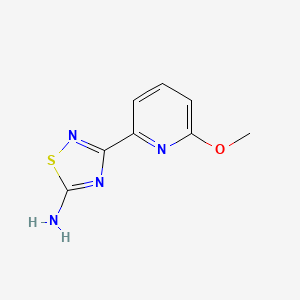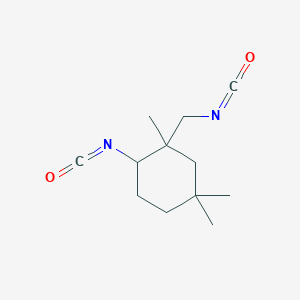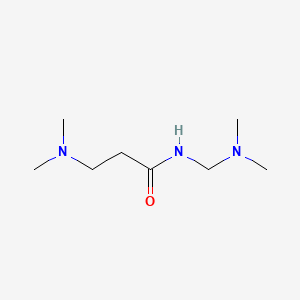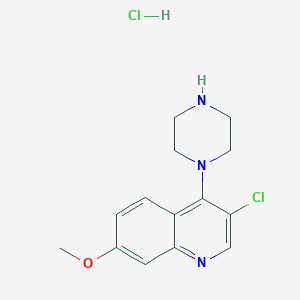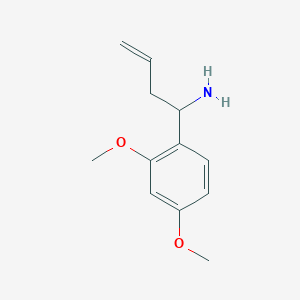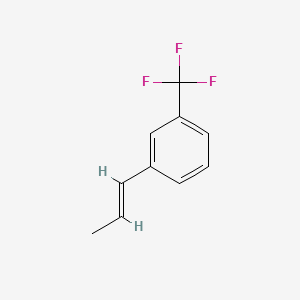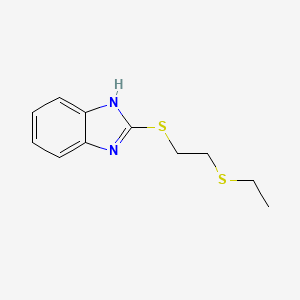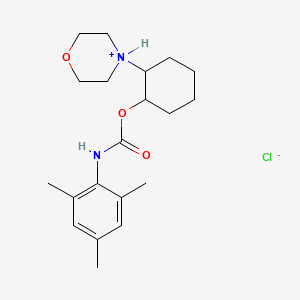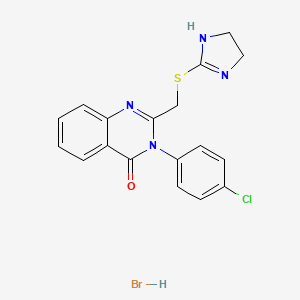
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and p-chlorophenyl compounds. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled heating to specific temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: For efficient and scalable production.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, DMSO.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action involves the interaction of the compound with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate biological pathways.
Pathways involved: Specific signaling pathways that are affected by the compound’s activity.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: Other compounds in the quinazolinone class with similar structures.
p-Chlorophenyl compounds: Compounds containing the p-chlorophenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(p-chlorophenyl)-2-((2-imidazolin-2-ylthio)methyl-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
属性
CAS 编号 |
61555-07-5 |
|---|---|
分子式 |
C18H16BrClN4OS |
分子量 |
451.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)quinazolin-4-one;hydrobromide |
InChI |
InChI=1S/C18H15ClN4OS.BrH/c19-12-5-7-13(8-6-12)23-16(11-25-18-20-9-10-21-18)22-15-4-2-1-3-14(15)17(23)24;/h1-8H,9-11H2,(H,20,21);1H |
InChI 键 |
GEIPNNPOIBTBRU-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


